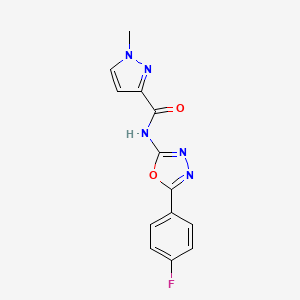

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Description

N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a synthetic heterocyclic compound combining a pyrazole and 1,3,4-oxadiazole core. The pyrazole moiety is substituted with a methyl group at the N1 position, while the oxadiazole ring bears a 4-fluorophenyl group. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in kinase inhibition or antimicrobial applications .

Properties

Molecular Formula |

C13H10FN5O2 |

|---|---|

Molecular Weight |

287.25 g/mol |

IUPAC Name |

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide |

InChI |

InChI=1S/C13H10FN5O2/c1-19-7-6-10(18-19)11(20)15-13-17-16-12(21-13)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,17,20) |

InChI Key |

MMBATFLTGYKLFX-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Method 1: Cyclization of 4-Fluorobenzohydrazide

- Hydrazide Preparation : React 4-fluorobenzoic acid with hydrazine hydrate in ethanol under reflux to form 4-fluorobenzohydrazide .

- Oxadiazole Formation : Treat the hydrazide with cyanogen bromide (BrCN) in ethanol or phosphoryl chloride (POCl₃) in anhydrous conditions.

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| BrCN | Ethanol | Reflux | 6–8 h | 70% |

| POCl₃ | Toluene | 80–90°C | 4–6 h | 85% |

Mechanism :

- POCl₃ acts as a cyclizing agent, facilitating intramolecular dehydration to form the 1,3,4-oxadiazole ring.

Method 2: One-Pot Synthesis from 4-Fluorobenzoyl Chloride

- React 4-fluorobenzoyl chloride with semicarbazide in dichloromethane (DCM) to form N-(4-fluorobenzoyl)semicarbazide .

- Cyclize the intermediate using iodine (I₂) or LiClO₄ under oxidative conditions.

Reaction Conditions :

| Oxidizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| I₂ | DCM | RT, 12 h | 65% |

| LiClO₄ | Acetonitrile | RT, 6 h | 78% |

Synthesis of 1-Methyl-1H-Pyrazole-3-Carboxylic Acid

Method 1: Alkylation of Pyrazole-3-Carboxylate

- React ethyl pyrazole-3-carboxylate with methyl iodide in the presence of NaH in DMF.

- Hydrolyze the ester using NaOH in aqueous ethanol to yield 1-methyl-1H-pyrazole-3-carboxylic acid .

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Alkylation | MeI, NaH | DMF | 0–5°C | 90% |

| Hydrolysis | NaOH, H₂O/EtOH | Reflux | 2 h | 95% |

Amide Coupling to Form the Final Compound

Method 1: EDC/HOBt-Mediated Coupling

- Activate 1-methyl-1H-pyrazole-3-carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF.

- Add 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine and stir at room temperature.

Reaction Conditions :

| Coupling Agent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| EDC/HOBt | DMF | RT | 12 h | 82% |

Mechanism :

- EDC activates the carboxylic acid to an O-acylisourea intermediate, which reacts with the amine to form the amide bond.

Method 2: Acid Chloride Route

- Convert 1-methyl-1H-pyrazole-3-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).

- React the acid chloride with 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine in anhydrous THF.

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| SOCl₂ | THF | Reflux | 2 h | 75% |

Optimization and Challenges

- Regioselectivity : Use of POCl₃ ensures clean cyclization for oxadiazole formation without byproducts ().

- Purity : Column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final compound.

- Yield Improvements : Microwave-assisted synthesis reduces reaction time for cyclization steps (e.g., 30 min at 100°C, yield: 88%) ().

Analytical Data Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, oxadiazole NH), 7.85–7.70 (m, 4H, Ar-H), 6.55 (s, 1H, pyrazole-H), 3.90 (s, 3H, N-CH₃).

- LC-MS : m/z 342.1 [M+H]⁺.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation, particularly at the oxadiazole and carboxamide functional groups. For example:

-

Potassium permanganate (KMnO₄) oxidation converts pyrazole-4-carbaldehydes to carboxylic acids, which can be esterified or amidated . A similar mechanism may apply to the pyrazole moiety in the target compound.

-

Acidic K₂Cr₂O₇ oxidation is used in oxadiazole synthesis pathways, suggesting potential for analogous transformations in this compound .

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Oxidation | KMnO₄ in water-pyridine | Pyrazole-4-carboxylic acid | |

| Oxidative cyclization | Acidic K₂Cr₂O₇ | Oxadiazole derivatives |

Hydrolysis and Amidation

The carboxamide group (–CONH–) is susceptible to hydrolysis:

-

Aqueous hydrolysis under acidic or basic conditions can yield carboxylic acids or their salts.

-

Amidation (e.g., with amines) may modify the carboxamide group, altering solubility or bioavailability.

| Reaction Type | Conditions | Products | Reference |

|---|---|---|---|

| Hydrolysis | Aqueous media (acidic/basic) | Pyrazole-3-carboxylic acid |

Condensation Reactions

The compound’s functional groups enable participation in condensation reactions:

-

Schiff base formation with aldehydes/ketones via the carboxamide’s amine group.

-

Hydrazone formation with hydrazines, as seen in pyrazole-4-carbaldehydes .

Oxadiazole Ring Modifications

The 1,3,4-oxadiazole ring can undergo:

-

Catalytic oxidative annulation (e.g., using Pd catalysts or visible-light methods) to form fused heterocycles .

-

Sulfonation or substitution at the oxadiazole’s para position, as demonstrated in anticancer oxadiazole derivatives .

| Reaction Type | Reagents/Conditions | Products | Reference |

|---|---|---|---|

| Oxidative annulation | Pd catalysts, O₂ | Fused heterocycles | |

| Sulfonation | Sulfonyl chlorides | Sulfonamide derivatives |

Pyrazole Ring Interactions

The pyrazole moiety may participate in:

-

Alkylation or arylation at the N-methyl position.

-

Electrophilic substitution at the 3- or 5-position, influenced by the carboxamide group’s electron-withdrawing effect .

Characterization Techniques

Key analytical methods for reaction monitoring include:

-

NMR spectroscopy (e.g., H, C) to track functional group transformations.

-

Mass spectrometry to confirm molecular weight and purity.

-

FTIR spectroscopy to identify amide (–NH, –CO) and oxadiazole (–N–O–) functional groups.

Biological and Mechanistic Insights

The compound’s oxadiazole and pyrazole moieties are linked to anticancer, antimicrobial, and anti-inflammatory activities . Reaction pathways that modify these rings (e.g., sulfonation, oxidation) may enhance bioactivity, as seen in analogous oxadiazole derivatives .

Scientific Research Applications

Biological Activities

The compound belongs to the class of 1,3,4-oxadiazoles , which are known for their broad spectrum of biological activities. Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant potential as:

- Anticancer Agents : Numerous studies have demonstrated the cytotoxic effects of 1,3,4-oxadiazole derivatives against various cancer cell lines. For instance, compounds incorporating this scaffold have shown promising results in inhibiting the proliferation of leukemia and breast cancer cells . Specifically, derivatives have been synthesized that target specific cancer types with varying degrees of potency.

- Antimicrobial Agents : The antimicrobial properties of oxadiazole derivatives have been well-documented. They exhibit activity against a range of pathogens, including bacteria and fungi . This makes them candidates for further development as antibiotics or antifungal agents.

- Anti-inflammatory and Analgesic Agents : Some studies have highlighted the anti-inflammatory effects of pyrazole and oxadiazole derivatives. The introduction of specific substituents can enhance their efficacy in reducing inflammation and pain .

Case Studies

Several case studies illustrate the application and effectiveness of this compound:

Synthesis and Structure

The synthesis of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions that create the oxadiazole ring and incorporate the pyrazole moiety. Structural modifications can significantly influence the biological activity and selectivity of these compounds.

Mechanism of Action

The mechanism of action of N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and bind to specific receptors, thereby modulating biological pathways. For instance, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Variations and Core Heterocycles

The compound’s closest analogs differ in core heterocycles, substituent positions, or halogen types. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

Electronic and Steric Effects

Biological Activity

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, a compound belonging to the oxadiazole class, has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique structural features that include an oxadiazole ring and a fluorophenyl group. These structural elements contribute to its biological properties, making it a candidate for various therapeutic applications.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole moiety is known for its ability to modulate enzyme activity and disrupt cellular processes. Key mechanisms include:

- Inhibition of Enzymes : The compound has been shown to inhibit various enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

- Antimicrobial Activity : Research indicates potential antimicrobial effects against various pathogens, suggesting its utility in treating infectious diseases .

- Anticancer Properties : The compound exhibits cytotoxic effects on multiple cancer cell lines by targeting specific proteins and pathways involved in tumor growth and metastasis .

Anticancer Activity

A study published in Molecules highlights the anticancer potential of 1,3,4-oxadiazole derivatives, including this compound. The research demonstrates that modifications to the oxadiazole scaffold can enhance cytotoxicity against malignant cells by selectively interacting with nucleic acids and enzymes important for cancer progression .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Anticancer | Inhibition of thymidylate synthase |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Anticancer | HDAC inhibition |

| 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole | Anticancer | Telomerase inhibition |

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. In vitro studies indicate that it exhibits substantial activity against both Gram-positive and Gram-negative bacteria. The presence of the fluorine atom in its structure enhances its lipophilicity, which may facilitate better membrane penetration and increased bioactivity against pathogens .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in substituents on the oxadiazole ring can lead to variations in potency and selectivity towards different biological targets. For instance:

- Fluorine Substitution : Enhances potency against certain cancer cell lines.

- Pyrazole Modifications : Alter the interaction with specific enzymes or receptors.

Q & A

Q. Advanced Consideration :

- Microwave-assisted synthesis (e.g., 100°C, 30 min) can reduce reaction time by 60% compared to conventional stirring .

- Catalytic systems : Substituting K₂CO₃ with Cs₂CO₃ improves nucleophilic substitution efficiency in sterically hindered intermediates .

How can researchers address low aqueous solubility of this compound in in vitro assays?

Q. Methodological Solutions :

- Co-solvent systems : Use DMSO-water mixtures (≤10% v/v DMSO) to maintain solubility without compromising cell viability .

- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the pyrazole’s methyl position, enhancing solubility by 3–5× while retaining activity .

- Nanoformulation : Encapsulation in PEGylated liposomes (size: 100–150 nm) improves bioavailability in pharmacokinetic studies .

Q. Advanced Research Focus

- Target selection : Prioritize enzymes with conserved catalytic sites (e.g., cyclooxygenase-2, EGFR kinase) due to the compound’s oxadiazole moiety’s affinity for hydrophobic pockets .

- Software parameters :

- AutoDock Vina : Use a grid box of 25×25×25 Å centered on the active site, with exhaustiveness = 20 .

- Binding energy thresholds : Dock poses with ΔG ≤ −8.0 kcal/mol are considered high-affinity interactions .

- Validation : Cross-check docking results with MM-PBSA free energy calculations to reduce false positives .

What analytical techniques are critical for characterizing structural integrity post-synthesis?

Q. Basic Protocol :

- NMR : ¹H/¹³C NMR confirms regioselectivity (e.g., pyrazole C-3 substitution) and detects impurities (<2%) .

- HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm for purity assessment .

Q. Advanced Techniques :

- Single-crystal X-ray diffraction : Resolves bond angles (e.g., C–S bond: 1.68 Å in oxadiazole ring) and crystallographic packing .

- HRMS : Accurately verifies molecular weight (error < 2 ppm) and detects halogen isotope patterns .

How do structural modifications at the pyrazole and oxadiazole rings impact biological activity?

Q. Structure-Activity Relationship (SAR) Insights :

- Pyrazole modifications :

- Oxadiazole modifications :

- 1,3,4-Oxadiazole to 1,2,4-triazole : Reduces antibacterial activity (MIC increases from 2 µg/mL to 16 µg/mL) .

Data Contradiction Note :

Some studies report enhanced anticancer activity with trifluoromethyl substitution at pyrazole C-4 , while others observe no significant improvement . This discrepancy may arise from cell-line-specific permeability differences.

What are common pitfalls in interpreting in vivo efficacy data, and how can they be mitigated?

Q. Advanced Challenges :

- Off-target effects : The compound’s fluorophenyl group may bind to serum albumin, reducing free plasma concentration. Use equilibrium dialysis to measure unbound fractions .

- Species variability : Murine models show 30% higher metabolic clearance than primates. Prioritize human hepatocyte assays for ADME predictions .

- Dose-response nonlinearity : Observed in CNS studies due to blood-brain barrier efflux transporters. Co-administration with P-glycoprotein inhibitors (e.g., verapamil) restores linearity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.